molecular formula C3H6F2O2 B14648858 Difluoro(dimethoxy)methane CAS No. 54796-90-6

Difluoro(dimethoxy)methane

Cat. No.: B14648858
CAS No.: 54796-90-6
M. Wt: 112.08 g/mol
InChI Key: NUHXSBGTMLLMFK-UHFFFAOYSA-N
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Description

Difluoro(dimethoxy)methane is a chemical compound of interest in advanced research and development, particularly in the field of organic synthesis. Its structure, featuring both ether and acetal functional groups alongside fluorine atoms, suggests potential utility as a versatile building block or specialty solvent. Researchers may explore its properties for developing novel synthetic methodologies or as a precursor in the preparation of complex molecules. The presence of fluorine atoms is often leveraged in medicinal and agrochemical research to modulate the biological activity and metabolic stability of target compounds. As a reagent, it is characterized by its high purity, ensuring consistency and reliability in sensitive experimental applications. Handling should be conducted by qualified professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment. This product is offered exclusively for research and development use. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

54796-90-6

Molecular Formula

C3H6F2O2

Molecular Weight

112.08 g/mol

IUPAC Name

difluoro(dimethoxy)methane

InChI

InChI=1S/C3H6F2O2/c1-6-3(4,5)7-2/h1-2H3

InChI Key

NUHXSBGTMLLMFK-UHFFFAOYSA-N

Canonical SMILES

COC(OC)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Difluoro(dimethoxy)methane can be synthesized through various methods. One common approach involves the reaction of methanol with formaldehyde in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of this compound along with other by-products .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. These methods may include the use of metal-based catalysts and specific reaction conditions to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Difluoro(dimethoxy)methane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield difluoromethyl ethers, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

Difluoro(dimethoxy)methane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of difluoro(dimethoxy)methane involves its interaction with various molecular targets and pathways. The presence of fluorine atoms in the compound enhances its reactivity and ability to form stable bonds with other molecules. This reactivity is exploited in various chemical reactions and applications, making this compound a valuable compound in scientific research .

Comparison with Similar Compounds

Difluoromethane (HFC-32)

  • Physical Properties : Molar mass = 52.02 g/mol; boiling point = -51.7°C .
  • Unlike difluoro(dimethoxy)methane, it lacks ether functionality, making it less reactive in organic synthesis but more stable for industrial use .
  • Safety: Non-flammable under standard conditions, with lower toxicity than halogenated ethers.

Dichlorodifluoromethane (CFC-12)

  • Structure : CCl₂F₂ (chlorine instead of methoxy groups).
  • Physical Properties : Molar mass = 120.91 g/mol; boiling point = -29.8°C .
  • Reactivity/Applications: A now-phased-out CFC once used in refrigeration and aerosols. The chlorine atoms contribute to ozone depletion, whereas this compound’s lack of chlorine reduces environmental harm.
  • Safety : High environmental persistence; regulated under the Montreal Protocol.

5,5'-Dimethoxy-3,3'-diindolylmethane (DMODIM)

  • Structure : A complex dimer with two indole rings and dimethoxy groups.
  • Reactivity/Applications : Exhibits antileishmanial activity by inhibiting topoisomerase I in parasites. Unlike this compound, DMODIM’s bioactivity stems from its aromaticity and methoxy substitution pattern .
  • Safety: Noted for low cytotoxicity in mammalian cells, contrasting with this compound’s irritant nature.

Structural and Functional Analysis

Impact of Substituents on Reactivity

  • Similar to findings in geranylphenol derivatives (), methoxy groups can modulate electronic effects, though acetylation trends differ .
  • Fluorine Atoms : Fluorine’s electronegativity increases stability and resistance to metabolic degradation, a trait shared with proton pump inhibitors like the compound in (C₁₆H₁₅F₂N₃O₄S) .

Thermodynamic and Physical Properties

Compound Molar Mass (g/mol) Boiling Point (°C) Key Functional Groups Applications
This compound 82.05 -4 (740 mm Hg) F, OCH₃ Synthetic intermediate, solvent
Difluoromethane (HFC-32) 52.02 -51.7 F Refrigerant
Dichlorodifluoromethane 120.91 -29.8 Cl, F Historical refrigerant (phased out)
DMODIM ~340.4* N/A OCH₃, indole Antileishmanial agent

*Estimated based on structural similarity.

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